molecular formula C7H12N2O B6155425 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol CAS No. 1784642-48-3

2-(1-methyl-1H-imidazol-5-yl)propan-2-ol

Cat. No.: B6155425
CAS No.: 1784642-48-3
M. Wt: 140.18 g/mol
InChI Key: XTVCCQJYRXUVNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-methyl-1H-imidazol-5-yl)propan-2-ol is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the first position of the imidazole ring and a hydroxyl group attached to a propan-2-ol moiety. Imidazole derivatives are known for their wide range of biological activities and are used in various pharmaceutical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol typically involves the reaction of 1-methylimidazole with an appropriate alkylating agent. One common method is the alkylation of 1-methylimidazole with 2-chloropropan-2-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-(1-methyl-1H-imidazol-5-yl)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The methyl group or hydroxyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated imidazole derivatives.

    Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-methyl-1H-imidazol-5-yl)propan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-imidazol-5-yl)propan-2-ol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a useful ligand in metalloprotein studies. Additionally, the compound can interact with enzymes and receptors, modulating their activity. The hydroxyl group may also participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-methylimidazole: Lacks the propan-2-ol moiety but shares the imidazole core structure.

    2-(1H-imidazol-5-yl)ethanol: Similar structure but with an ethanol moiety instead of propan-2-ol.

    2-(1-methyl-1H-imidazol-2-yl)propan-2-ol: Similar structure but with a different substitution pattern on the imidazole ring.

Uniqueness

2-(1-methyl-1H-imidazol-5-yl)propan-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the hydroxyl group on the imidazole ring enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

1784642-48-3

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(3-methylimidazol-4-yl)propan-2-ol

InChI

InChI=1S/C7H12N2O/c1-7(2,10)6-4-8-5-9(6)3/h4-5,10H,1-3H3

InChI Key

XTVCCQJYRXUVNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CN=CN1C)O

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.